molecular formula C12H17NO3 B2850332 Benzyl 3-hydroxypropylmethylcarbamate CAS No. 887757-51-9

Benzyl 3-hydroxypropylmethylcarbamate

Cat. No.: B2850332
CAS No.: 887757-51-9
M. Wt: 223.272
InChI Key: LNMLEONEEMXTII-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxypropylmethylcarbamate is an organic compound with the molecular formula C12H17NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzyl group, a hydroxypropyl group, and a methylcarbamate group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-hydroxypropylmethylcarbamate typically involves the reaction of benzyl chloroformate with 3-hydroxypropylamine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at room temperature to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-hydroxypropylmethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Formation of benzyl 3-oxopropylmethylcarbamate.

    Reduction: Regeneration of this compound.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 3-hydroxypropylmethylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of Benzyl 3-hydroxypropylmethylcarbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be installed and removed under relatively mild conditions, making it a valuable tool in organic synthesis .

Comparison with Similar Compounds

    Benzyl 3-hydroxypropylcarbamate: Similar structure but lacks the methyl group on the carbamate.

    Benzyl N-(3-hydroxypropyl)carbamate: Another similar compound with slight structural variations.

Uniqueness: Benzyl 3-hydroxypropylmethylcarbamate is unique due to the presence of the methyl group on the carbamate, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can affect its chemical and biological properties .

Properties

IUPAC Name

benzyl N-(3-hydroxypropyl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-13(8-5-9-14)12(15)16-10-11-6-3-2-4-7-11/h2-4,6-7,14H,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMLEONEEMXTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCO)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

TBAF (12.8 ml, 1.0 M solution in THF, 12.8 mmol) was added to the solution of benzyl 3-(tert-butyldimethylsilyloxy)propyl(methyl)carbamate obtained in step 3 (3.6 g, 10.7 mmol) in THF (30 ml). After reaction complete, water and EtOAC work-up and then drying were followed to give benzyl 3-hydroxypropyl(methyl)carbamate (formula 31). After further purification, alcohol was treated with triphenylphosphine (3.35 g, 12.8 mmol) and carbon tetrabromide (12.8 mmol) in acetonitrile (20 ml). The reaction progress was monitored by TLC or LS/MS. After reaction complete, the organic layer was extracted and evaporated. The residue was purified with silica gel column chromatography (EtOAC:Hx=1:5) to give the title compound (2.5 g, 82%, 2 steps) as light yellow oil.
Name
Quantity
12.8 mL
Type
reactant
Reaction Step One
Name
benzyl 3-(tert-butyldimethylsilyloxy)propyl(methyl)carbamate
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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